molecular formula C4H7ClO2 B14907258 3-(Chloromethyl)oxetan-3-ol

3-(Chloromethyl)oxetan-3-ol

Cat. No.: B14907258
M. Wt: 122.55 g/mol
InChI Key: GTQYXOLRWWGXBQ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)oxetan-3-ol, with the CAS Registry Number 4351-77-3, is a versatile bifunctional oxetane derivative of significant value in synthetic and medicinal chemistry . This compound possesses both a chloromethyl group and a hydroxyl group on the same oxetane ring, making it a valuable scaffold for the construction of more complex molecules. Its molecular formula is C 5 H 9 ClO 2 and it has an average mass of 136.57 . In research, this compound serves as a critical precursor and building block. The oxetane ring is increasingly exploited in medicinal chemistry to improve the physicochemical properties of drug candidates, often serving as a stable, non-planar surrogate for carbonyl groups or gem-dimethyl units to enhance aqueous solubility, metabolic stability, and reduce lipophilicity . The presence of two different reactive handles allows for selective functionalization; the chloromethyl group is amenable to nucleophilic substitution, while the hydroxyl group can undergo esterification or etherification. This makes the compound particularly useful in the synthesis of polymers and for the development of novel pharmaceutical agents, as evidenced by the growing number of oxetane derivatives appearing in recent patents for therapeutic applications . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7ClO2

Molecular Weight

122.55 g/mol

IUPAC Name

3-(chloromethyl)oxetan-3-ol

InChI

InChI=1S/C4H7ClO2/c5-1-4(6)2-7-3-4/h6H,1-3H2

InChI Key

GTQYXOLRWWGXBQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CCl)O

Origin of Product

United States

Reactivity and Reaction Mechanisms of 3 Chloromethyl Oxetan 3 Ol

Ring-Opening Reactions of the Oxetane (B1205548) Core

The inherent ring strain of the oxetane ring in 3-(chloromethyl)oxetan-3-ol makes it susceptible to ring-opening reactions under various conditions. acs.org This reactivity is a cornerstone of its synthetic utility.

Nucleophilic Ring-Opening Mechanisms

The oxetane ring can be opened by a variety of nucleophiles. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the ring oxygen. In unsymmetrically substituted oxetanes, the regioselectivity of the attack is influenced by both steric and electronic factors. magtech.com.cn Strong nucleophiles tend to attack the less sterically hindered carbon atom. magtech.com.cn The presence of both a hydroxyl and a chloromethyl group at the 3-position introduces significant steric bulk, influencing the site of nucleophilic attack.

Electrophilic Activation Effects in Ring-Opening Processes

The reactivity of the oxetane ring towards nucleophilic attack can be enhanced by electrophilic activation. Lewis acids or protic acids can coordinate to the oxygen atom of the oxetane, making the ring more susceptible to cleavage. magtech.com.cnnih.gov This activation facilitates ring-opening even with weaker nucleophiles. For instance, in the presence of an acid, weak nucleophiles like oxygen-containing nucleophiles or halides can attack the more substituted carbon atom adjacent to the oxygen. magtech.com.cn

Acid-Mediated Transformations Involving Oxetane Ring Scission

Under acidic conditions, this compound can undergo various transformations involving the cleavage of the oxetane ring. acs.org These reactions can lead to the formation of diols or other functionalized acyclic compounds. The specific outcome is dependent on the reaction conditions and the nature of the acid used. For example, acid-catalyzed ring-opening reactions can lead to the formation of various derivatives. ontosight.ai

Reactivity of the Chloromethyl Functional Group

The chloromethyl group on the oxetane ring provides a reactive handle for a variety of chemical modifications, primarily through nucleophilic substitution and participation in intramolecular reactions.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The chlorine atom of the chloromethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. These reactions can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions and the nature of the nucleophile. The primary nature of the carbon bearing the chlorine atom generally favors the SN2 mechanism, involving a backside attack by the nucleophile.

A notable example of this reactivity is the conversion of 3,3-bis(chloromethyl)oxetane (B146354) to 3,3-bis(azidomethyl)oxetane (B8295959) by reaction with sodium azide (B81097), which proceeds via nucleophilic substitution. wikipedia.org A similar transformation can be envisioned for this compound.

Intramolecular Cyclization and Rearrangement Pathways Involving the Chloromethyl Moiety

The proximity of the hydroxyl group to the chloromethyl group in this compound allows for the possibility of intramolecular reactions. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as an internal nucleophile. This can lead to intramolecular cyclization, potentially forming a bicyclic system. The formation of oxetane rings through intramolecular cyclization is a common synthetic strategy, often requiring a good leaving group and basic conditions. acs.orgnih.gov

For instance, intramolecular cyclization to form oxetanes has been achieved with complete inversion of stereochemistry using sodium hydride in THF. acs.org While this example involves a different substrate, the principle of intramolecular nucleophilic attack leading to ring formation is relevant.

Generation and Trapping of Oxetane Carbocation Intermediates

The generation of an oxetane carbocation from this compound is a key step that opens the door to a wide range of chemical transformations. This reactive intermediate can be formed through several catalytic approaches and subsequently trapped by various nucleophiles to create new chemical bonds.

Both Lewis and Brønsted acids are effective catalysts for generating oxetane carbocations from 3-aryloxetan-3-ols. nih.gov Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), can coordinate to the hydroxyl group, facilitating its departure as a water molecule and leaving behind a carbocation. nih.gov This process, known as dehydroxylation, is a common strategy for activating alcohols. nih.gov The mechanism involves the Lewis acid assisting in the cleavage of the C-O bond of the alcohol, leading to the formation of an active allenic carbocation species. nih.gov

Brønsted acids, like triflimide (Tf₂NH), can protonate the hydroxyl group, which then leaves as water to form the carbocation. nih.govnih.gov This method is particularly useful in reactions where the subsequent steps are also acid-catalyzed. nih.gov The choice of acid can be crucial; for instance, strong acids are generally not preferred for initiating polymerization of oxetanes as they tend to form unreactive secondary oxonium ions, while superacids like HSO₃F are effective. wikipedia.org The catalytic cycle often involves the regeneration of the acid upon completion of the reaction. nih.gov In some cases, a synergistic effect between a Brønsted and a Lewis acid can enhance the reaction's efficiency. rsc.org

The stability of the resulting carbocation is a significant factor in these reactions. For instance, 3-indolylmethanol derivatives are often used in Brønsted acid-catalyzed reactions due to their ability to form stabilized carbocation intermediates. nih.gov

Table 1: Comparison of Lewis and Brønsted Acid Catalysis for Carbocation Formation

Catalyst TypeMechanismKey Features
Lewis Acid (e.g., BF₃·OEt₂)Coordination to the hydroxyl group, followed by dehydroxylation to form the carbocation. nih.govEffective for activating alcohols. The reaction proceeds via an active allenic carbocation. nih.gov
Brønsted Acid (e.g., Tf₂NH)Protonation of the hydroxyl group, which then departs as water to generate the carbocation. nih.govnih.govThe catalyst is often regenerated. nih.gov Superacids can be particularly effective initiators. wikipedia.org

Once the oxetane carbocation is formed, it can be trapped by a variety of nucleophiles, leading to the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds. nih.govdntb.gov.uaresearchgate.net This reactivity allows for the construction of diverse and complex molecular architectures.

Carbon-Carbon Bond Formation:

The Heck reaction, a palladium-catalyzed process, is a well-established method for forming C-C bonds where a hydrogen atom of an alkene is replaced by a vinyl or aryl group. chemistry.coach Another significant reaction is the Suzuki reaction, which couples an organoborane with an organic halide in the presence of a palladium catalyst and a base. chemistry.coach The Simmons-Smith reaction provides a pathway to synthesize cyclopropane (B1198618) rings by creating new C-C single bonds. chemistry.coach The Sonogashira reaction is a palladium-catalyzed coupling of terminal alkynes with aryl or vinyl halides. chemistry.coach

Carbon-Heteroatom Bond Formation:

The formation of carbon-heteroatom bonds is a fundamental transformation in organic chemistry. researchgate.netmdpi.com These reactions are crucial for synthesizing a wide range of organic compounds, including pharmaceuticals and materials. researchgate.net Transition metal-catalyzed cross-coupling reactions are widely used to form C-N, C-O, and C-S bonds. nih.gov For example, alcohols can act as nucleophiles to trap carbocations, although this can sometimes lead to elimination products. acs.orgresearchgate.net The Chan-Lam amination is a notable copper-catalyzed method for forming C-N bonds. researchgate.net

The trapping of the oxetane carbocation by a 1,2-diol, for instance, leads to an oxetane ether intermediate which can then undergo intramolecular ring-opening to form a 1,4-dioxane. nih.gov This type of annulation reaction, combining a bis-electrophile (the oxetanol) with a bis-nucleophile (the diol), is a powerful strategy for building cyclic systems. nih.gov

A more recent and innovative method for generating oxetane carbocations involves the defluorosulfonylation (deFS) of oxetane sulfonyl fluorides (OSFs). acs.orgnih.gov This reaction pathway provides a mild and efficient route to these reactive intermediates. acs.orgchemrxiv.org

Under mild thermal conditions (around 60 °C), OSFs can undergo a defluorosulfonylation reaction, where the sulfonyl fluoride (B91410) group departs, generating an oxetane carbocation. acs.orgnih.gov This process is distinct from the more established SuFEx (Sulfur(VI) Fluoride Exchange) chemistry and offers an alternative pathway for the reactivity of sulfonyl fluorides. nih.gov

The resulting carbocation can then be coupled with a wide array of nucleophiles, including amines, alcohols, N-heterocycles, and even fluoride ions. acs.orgresearchgate.net This method has proven to be particularly valuable for the synthesis of 3-aryl-3-aminooxetanes, which are considered bioisosteres of benzamides and are of significant interest in medicinal chemistry. nih.govresearchgate.net Kinetic and computational studies have supported the formation of a planar oxetane carbocation as the rate-determining step in this process. nih.gov The versatility of this deFS coupling chemistry allows for the creation of novel oxetane derivatives that are not easily accessible through other synthetic routes. acs.org

Table 2: Nucleophiles Used in deFS Reactions of Oxetane Sulfonyl Fluorides

Nucleophile ClassExampleProduct TypeReference
AminesPrimary and secondary aminesAmino-oxetanes nih.gov
N-HeterocyclesImidazole, pyrazole, triazole, tetrazoleHeterocyclic-oxetane derivatives acs.org
AlcoholsVarious alcoholsOxetane ethers researchgate.net
FluorideFluoride ionFluoro-oxetanes researchgate.net

Ring-Opening Polymerization Mechanisms of Oxetanes and Derivatives

The significant ring strain of the oxetane ring (approximately 107 kJ/mol) makes it susceptible to ring-opening polymerization (ROP). wikipedia.org This process is typically initiated cationically, although anionic ROP is also possible for certain substituted oxetanes. wikipedia.orgradtech.org

Cationic ring-opening polymerization is the most common mechanism for oxetanes. wikipedia.org It is generally initiated by Lewis acids, trialkyl oxonium salts, or carbocationic salts. wikipedia.org The propagation step involves the oxygen atom of an incoming oxetane monomer attacking an α-carbon of the propagating tertiary oxonium ion. rsc.orgrsc.org This attack leads to the opening of the oxetane ring and the extension of the polymer chain. rsc.orgontosight.ai The polymerization of oxetane derivatives can be influenced by the nature and position of the substituents on the ring. wikipedia.org For instance, 3,3-bis(chloromethyl)oxetane has been polymerized to produce poly[3,3-bis(chloromethyl)oxetane]. radtech.org

Theoretical studies using density functional theory (DFT) have provided insights into the polymerization mechanism, indicating that the reaction proceeds through the continuous attack of the oxygen atom of an oxetane molecule on the carbon atom of the oxetane cation. rsc.orgrsc.org The activation energy for the initial step is typically low, facilitating the polymerization process. rsc.org

Side reactions can occur during polymerization, such as "backbiting," where the oxygen atoms of the main chain attack the oxonium propagation center, leading to the formation of cyclic oligomers. wikipedia.org

Anionic ring-opening polymerization has also been developed, particularly for oxetanes containing hydroxyl groups, such as (3-methyl-3-hydroxymethyl)oxetane. radtech.org

Applications of 3 Chloromethyl Oxetan 3 Ol As a Synthetic Building Block and in Derivatization Strategies

Integration of Oxetane (B1205548) Units into Complex Molecular Architectures

The incorporation of oxetane rings into molecular scaffolds is a significant strategy in medicinal chemistry and materials science. nih.govontosight.ai The oxetane unit, being small, polar, and rich in sp³-hybridized carbons, can favorably influence the physicochemical properties of a molecule, such as solubility and metabolic stability. nih.govnih.govacs.orgacs.org 3-(Chloromethyl)oxetan-3-ol serves as a key precursor for introducing this valuable motif.

As Bioisosteres for Gem-Dimethyl and Carbonyl Groups in Molecular Design

A pivotal application of oxetanes in drug design is their role as bioisosteres for commonly found functional groups like the gem-dimethyl and carbonyl groups. nih.govnih.govatlantis-press.comresearchgate.net The substitution of these groups with an oxetane ring can lead to improved pharmacological profiles.

The gem-dimethyl group is often incorporated into drug candidates to block metabolically susceptible positions. acs.org However, this increases the lipophilicity of the molecule, which can negatively impact its pharmacokinetic properties. acs.org The oxetane ring has a similar spatial volume to the gem-dimethyl group but is significantly more polar. nih.gov This allows for the steric blocking of metabolic sites without the associated increase in lipophilicity. acs.orgnih.gov Pioneering work by Carreira and colleagues demonstrated that 3,3-disubstituted oxetanes can effectively replace gem-dimethyl groups, enhancing properties like metabolic stability and solubility. acs.orgnih.gov

The oxetane moiety also serves as a compelling bioisostere for the carbonyl group. nih.govnih.govatlantis-press.com It shares a comparable dipole moment, hydrogen bonding capability, and lone pair orientation with a ketone. nih.govacs.orgdigitellinc.com Replacing a carbonyl group with an oxetane can enhance metabolic stability and increase the three-dimensionality of a molecule, which can be advantageous for target binding. acs.orgnih.gov

Original GroupBioisosteric ReplacementKey Property Improvements
gem-Dimethyl3,3-Disubstituted OxetaneBlocks metabolic sites without increasing lipophilicity, improves solubility. acs.orgacs.orgnih.gov
CarbonylOxetaneEnhances metabolic stability, increases three-dimensionality while maintaining similar electronic properties. nih.govacs.orgnih.gov

Construction of Spirocyclic Oxetane Derivatives

Spirocyclic systems containing an oxetane ring are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. nih.govnih.govrsc.org These scaffolds can effectively explore chemical space and lead to compounds with novel biological activities. The synthesis of such compounds often utilizes oxetane-based building blocks.

One strategy for constructing spirocyclic oxetanes involves the use of 3-oxetanone (B52913), which can be derived from this compound. chemrxiv.org For instance, a ring-closing metathesis of diallyl fragments attached to the oxetane core has been employed to create spirocyclic structures. chemrxiv.org Another approach involves iodocyclization reactions that are tolerant of the oxetane ring. chemrxiv.org The synthesis of a ciprofloxacin (B1669076) analogue containing a spirocyclic oxetane highlights the application of these strategies in developing new therapeutic agents. acs.org

Friedel-Crafts Alkylation Reactions Utilizing Oxetane-Containing Alcohols

The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction in organic synthesis. libretexts.orgyoutube.com The use of oxetane-containing alcohols, such as this compound, in such reactions provides a direct route to arylated oxetane derivatives.

In these reactions, the oxetane alcohol is treated with an aromatic compound in the presence of a Lewis acid catalyst, like aluminum chloride, or a strong acid. libretexts.orgresearchgate.netnsf.gov The alcohol is converted into a reactive carbocation intermediate, which is then attacked by the electron-rich aromatic ring to form the alkylated product. libretexts.orgyoutube.com This method has been successfully used to synthesize 3,3-diaryloxetanes, which are considered isosteres of benzophenones and diarylmethanes. researchgate.net The reaction conditions can be tuned to favor the desired regioisomer, although mixtures are sometimes obtained. nsf.gov It's important to note that the reaction may not be successful with strongly deactivated aromatic rings. libretexts.orglibretexts.org

Derivatization at the Hydroxyl Group of this compound

The hydroxyl group of this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of oxetane derivatives.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification and etherification reactions. These transformations are fundamental in organic synthesis for the introduction of various functional groups and for protecting the hydroxyl group during subsequent synthetic steps.

Esterification can be achieved by reacting the alcohol with carboxylic acids, acid chlorides, or anhydrides, often in the presence of a catalyst. nih.govresearchgate.net For example, reaction with acetic anhydride (B1165640) can yield the corresponding acetate (B1210297) ester. researchgate.net Similarly, etherification can be carried out by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or through other etherification protocols. acs.org These reactions provide access to a wide array of 3-substituted oxetanes with tailored properties.

Oxidative Transformations to Ketone Analogs (e.g., 3-oxetanone)

The oxidation of the secondary alcohol in this compound provides access to the corresponding ketone, 3-chloro-3-oxetanone. More broadly, the oxidation of 3-hydroxyoxetanes is a crucial step in the synthesis of 3-oxetanone, a highly valuable and versatile intermediate in medicinal chemistry. atlantis-press.comorganic-chemistry.orggoogle.com

Various oxidizing agents can be employed for this transformation. Common methods include the use of Dess-Martin periodinane or Swern oxidation conditions. researchgate.net The resulting 3-oxetanone is a key building block for the synthesis of a wide range of 3-substituted oxetanes through reactions such as reductive amination, Wittig reactions, and nucleophilic additions to the carbonyl group. acs.orgchemrxiv.org The accessibility of 3-oxetanone has significantly contributed to the widespread use of the oxetane motif in drug discovery programs. acs.orgthieme-connect.de

Reagent/ReactionProductSignificance
Carboxylic Acid/Acid HalideEsterFunctional group introduction, protection. nih.govresearchgate.net
Alkyl Halide/BaseEtherSynthesis of diverse 3-alkoxyoxetanes. acs.org
Oxidizing Agent (e.g., Dess-Martin)3-OxetanoneKey intermediate for further functionalization. atlantis-press.comresearchgate.netorganic-chemistry.orggoogle.com

Derivatization at the Chloromethyl Group of this compound

The primary site for derivatization on this compound, beyond the hydroxyl group, is the chloromethyl moiety. The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is a cornerstone of its utility as a synthetic intermediate. acs.org

The electrophilic carbon of the chloromethyl group is susceptible to attack by carbon-based nucleophiles, facilitating the construction of new carbon-carbon bonds. While direct examples starting from this compound are not extensively documented, the reactivity of analogous systems provides strong evidence for this potential. For instance, cross-coupling reactions, such as the Suzuki reaction, have been successfully employed on related oxetane derivatives to form aryl-substituted oxetanes. beilstein-journals.org In one such case, a di-iodo oxetane derivative reacted with various organoboron compounds in the presence of a palladium catalyst to yield novel carbazole-functionalized oxetanes. beilstein-journals.org

Furthermore, the fundamental principles of nucleophilic substitution suggest that carbanions, organometallic reagents (like Grignards or organocuprates), and stabilized enolates could react with this compound to extend the carbon framework. The stereoinvertive nucleophilic substitution at sterically hindered tertiary carbon centers, a challenging but feasible transformation, has been demonstrated in related systems, suggesting that such reactions are mechanistically plausible for the quaternary carbon of the oxetane ring. nih.gov

Table 1: Representative Analogous C-C Bond Forming Reactions

Starting Material Analogue Reagent(s) Product Type Reference
3,3-Di(3-iodo-9-carbazolylmethyl)oxetane 4-(Diphenylamino)phenylboronic acid, Pd(PPh₃)₂Cl₂ 3,3-Di[3-(4-(diphenylamino)phenyl)carbazol-9-ylmethyl]oxetane beilstein-journals.org

The formation of carbon-heteroatom bonds via nucleophilic displacement of the chloride is a well-established and highly utilized reaction pathway for chloromethyl-substituted oxetanes. This allows for the introduction of a wide array of functional groups containing nitrogen, oxygen, or sulfur.

A prominent example is the reaction of 3,3-bis(chloromethyl)oxetane (B146354) (BCMO), a close structural analogue, with sodium azide (B81097) to produce 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO). chemrxiv.org This reaction proceeds efficiently and is a key step in the synthesis of energetic polymers. chemrxiv.org Similar reactivity is observed with other nitrogen nucleophiles. For example, 3-chloromethyl-5-phenylisoxazoles react readily with morpholine (B109124) to form the corresponding N-substituted product. nih.gov

Oxygen and sulfur nucleophiles are also effective. The reaction of chloromethyl-isoxazoles with substituted phenols (phenoxides) under Williamson ether synthesis conditions yields aryloxymethyl derivatives. nih.gov Similarly, treatment with various thiolates leads to the formation of the corresponding thioethers. nih.gov These examples strongly support the capacity of this compound to undergo analogous transformations to yield a diverse library of derivatives.

Table 2: Examples of C-Heteroatom Bond Formation on Analogous Chloromethyl Heterocycles

Starting Material Analogue Nucleophile Bond Formed Product Class Reference
3,3-Bis(chloromethyl)oxetane Sodium Azide (NaN₃) C-N Azide chemrxiv.org
3-Chloromethyl-5-phenylisoxazole Morpholine C-N Amine nih.gov
3-Chloromethyl-5-phenylisoxazole Substituted Phenols C-O Ether nih.gov

The reactive nature of the chloromethyl group makes this compound and its derivatives valuable molecular linkers for conjugation reactions. This application is particularly relevant in medicinal chemistry and materials science, where tethering the unique oxetane scaffold to other molecules can impart desirable properties. The oxetane-3-ol moiety itself is considered a potential bioisostere for the carboxylic acid functional group, enhancing its appeal in drug design. academie-sciences.fr

The principle of using a chloromethyl-substituted heterocycle as a reactive handle for conjugation is well-documented. For instance, 3-organyl-5-(chloromethyl)isoxazoles have been used to synthesize water-soluble conjugates with biomolecules such as amino acids, as well as with thiourea (B124793) and various amines. nih.gov In another study, a chloromethyl-isoxazole was used to alkylate comenic acid, a derivative of kojic acid, to create conjugates that were subsequently tested for biological activity. nih.gov These examples demonstrate that the chloromethyl group serves as an effective electrophilic site for covalently linking the heterocyclic core to other chemical entities.

Synthesis of High-Energy Density Oxetane Derivatives

The oxetane ring is a recognized scaffold in the field of energetic materials. Its strained four-membered ring contributes to a positive heat of formation, which is a desirable characteristic for high-energy density materials. While energetic groups like nitro functionalities are often introduced, the conversion of the chloromethyl group to an azidomethyl group is a key strategy for synthesizing energetic oxetane derivatives. researchgate.net

The synthesis of poly(bis(azidomethyl)oxetane) (PolyBAMO), an energetic polymer binder studied for rocket propellants, provides a direct precedent. chemrxiv.org The monomer for this polymer, 3,3-bis(azidomethyl)oxetane (BAMO), is synthesized from 3,3-bis(chloromethyl)oxetane (BCMO) via a nucleophilic substitution reaction with sodium azide. chemrxiv.org This clean and efficient conversion of a C-Cl bond to a C-N₃ bond demonstrates a clear pathway for transforming this compound into a mono-azido derivative. The resulting 3-(azidomethyl)oxetan-3-ol would be a novel energetic plasticizer or a monomer for energetic polymers, leveraging both the ring strain of the oxetane and the high nitrogen content of the azide group.

Precursors for the Formation of Other Heterocyclic Systems (e.g., isoxazoles, morpholines, thietanes)

The strained nature of the oxetane ring, combined with the reactivity of its substituents, allows it to serve as a precursor for the synthesis of other heterocyclic systems through ring-opening or ring-transformation reactions. nih.gov

Isoxazoles: While the direct conversion of this compound to an isoxazole (B147169) is not prominently described, related oxetane structures are used in the synthesis of this heterocycle. For example, 3-oxetanone, which can be prepared from oxetan-3-ol (B104164), undergoes condensation with nitroalkanes to form 3-substituted isoxazoles-4-carbaldehyde. researchgate.netthieme-connect.debeilstein-journals.org The synthesis of isoxazoles more commonly proceeds via 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. nih.govnih.govnih.gov

Morpholines: The synthesis of morpholines, six-membered rings containing oxygen and nitrogen, can be achieved through the ring-opening of oxetanes. researchgate.net Certain spirocyclic oxetane aminals have been shown to undergo ring-opening and rearrangement in the presence of a Lewis acid to produce substituted morpholine rings. acs.org This type of transformation, involving the cleavage of a C-O bond in the oxetane ring and subsequent cyclization with an amine, suggests a potential pathway from derivatives of this compound to functionalized morpholines.

Thietanes: There are direct and analogous methods for the synthesis of thietanes (four-membered sulfur-containing rings) from chloromethyl-substituted oxetanes. In a key example, 3,3-bis(chloromethyl)oxetane reacts with thiourea. beilstein-journals.orgnih.gov This reaction proceeds via initial nucleophilic attack by the sulfur on one of the chloromethyl groups. Subsequent intramolecular cyclization, involving the other chloromethyl group, leads to the formation of a spirocyclic compound, 2-oxa-6-thiaspiro[3.3]heptane. nih.gov A related transformation using thiourea yields 3-chloromethyl-3-hydroxymethylthietane, demonstrating the conversion of the oxetane precursor into a functionalized thietane (B1214591) ring system. beilstein-journals.orgnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
3,3-Bis(chloromethyl)oxetane (BCMO)
3-Oxetanone
3-Hydroxymethyl-oxetan-3-ol
3-Organyl-5-(chloromethyl)isoxazoles
3,3-Di(3-iodo-9-carbazolylmethyl)oxetane
4-(Diphenylamino)phenylboronic acid
3-Chloromethyl-5-phenylisoxazole
3,3-Bis(azidomethyl)oxetane (BAMO)
Poly(bis(azidomethyl)oxetane) (PolyBAMO)
3-Nitrooxetane
3,3-Dinitrooxetane
3-Oximinooxetane
Comenic Acid
3-Chloromethyl-3-hydroxymethylthietane
2-Oxa-6-thiaspiro[3.3]heptane
Morpholine
Thietane
Isoxazole
Thiourea

Computational and Theoretical Investigations of 3 Chloromethyl Oxetan 3 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Electronic Structure: The oxetane (B1205548) ring features an electronegative oxygen atom that induces a significant dipole moment and serves as a potent hydrogen-bond acceptor. nih.govnih.gov The presence of a hydroxyl (-OH) group and a chloromethyl (-CH₂Cl) group at the C3 position introduces competing electronic effects. The hydroxyl group is an electron-donating group by resonance but is inductively withdrawing. The chloromethyl group is strongly electron-withdrawing due to the electronegativity of the chlorine atom. DFT calculations would precisely map the molecular electrostatic potential (MEP), highlighting the electron-rich oxygen of the ether and alcohol, and the electron-deficient regions around the hydrogens and the carbon attached to chlorine.

Energetics and Frontier Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. In 3-(Chloromethyl)oxetan-3-ol, the HOMO would likely be localized on the lone pairs of the oxygen atoms, while the LUMO would be associated with the σ* antibonding orbitals of the C-Cl and C-O ring bonds. The energy gap between the HOMO and LUMO indicates the chemical reactivity and stability of the molecule; a smaller gap suggests higher reactivity. chemmethod.com

Table 1: Theoretical Electronic Properties of 3-Substituted Oxetanes
PropertyOxetane (Parent)Theoretical this compoundRationale for Theoretical Properties
HOMO EnergyHighModerately HighLone pairs on two oxygen atoms contribute, but inductive effects from chlorine lower the energy slightly.
LUMO EnergyHighLoweredThe C-Cl σ* orbital provides a low-energy acceptor site, lowering the LUMO energy and increasing susceptibility to nucleophilic attack.
HOMO-LUMO GapLargeReducedThe lowered LUMO energy significantly reduces the gap, indicating higher potential reactivity compared to the parent oxetane.
Dipole Moment~1.9 DSignificantly IncreasedContributions from the polar C-O (ether), C-O (alcohol), and C-Cl bonds would lead to a large overall dipole moment.

Reaction Pathway Modeling and Transition State Analysis

The high ring strain of oxetanes (approx. 25.5 kcal/mol) is a primary driving force for their reactions, most notably ring-opening polymerization and nucleophilic ring-opening. nih.govontosight.ai Reaction pathway modeling using quantum chemical methods can map the potential energy surface of a reaction, identifying the minimum energy pathways and the structures of transition states. researchgate.net

For this compound, a key reaction pathway to model would be its behavior under acidic or basic conditions.

Acid-Catalyzed Ring Opening: Protonation of the ether oxygen would activate the ring for nucleophilic attack. Computational modeling could compare the energy barriers for the cleavage of the different C-O bonds to predict regioselectivity. The 3,3-disubstitution pattern is generally more stable, but the presence of an internal nucleophile (the hydroxyl group) could facilitate intramolecular ring-opening under certain conditions. nih.govacs.orgdoi.org

Nucleophilic Attack: A nucleophile could attack the carbon of the chloromethyl group in an Sₙ2 reaction or one of the ring carbons, leading to ring-opening. Transition state analysis would determine the activation energy for each pathway, predicting which reaction is more kinetically favorable. The steric hindrance from the two substituents at C3 would likely disfavor direct attack at the ring carbons, making substitution at the chloromethyl group or acid-catalyzed ring-opening more probable.

Molecular Dynamics Simulations for Elucidating Reaction Mechanisms

While quantum mechanics is excellent for static properties and reaction pathways, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net MD simulations can model the conformational changes, solvent interactions, and the sequence of events during a reaction. For this compound, MD simulations could elucidate:

Solvent Effects: How solvent molecules (e.g., water) arrange around the molecule, form hydrogen bonds with the hydroxyl and ether oxygens, and influence its conformational preferences.

Intramolecular Interactions: The likelihood and lifetime of intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen or even the chlorine atom. Such an interaction could pre-organize the molecule for specific reactions.

Reaction Dynamics: In a simulated reaction, such as acid-catalyzed ring-opening, MD can track the trajectory of atoms, revealing the dynamic process of bond breaking and forming, and the role of solvent in stabilizing intermediates and transition states. researchgate.net

In Silico Predictions of Reactivity, Selectivity, and Mechanistic Insights

Reactivity Prediction: Based on the calculated electronic properties (small HOMO-LUMO gap) and high ring strain, the molecule is predicted to be reactive. The most likely reaction sites are the electrophilic carbon of the chloromethyl group and the oxetane ring carbons under acidic conditions. The presence of two reactive centers—the chloromethyl group (for Sₙ2) and the strained ether (for ring-opening)—makes it a versatile but potentially challenging synthetic intermediate.

Selectivity: A key question for this molecule is selectivity. Will a nucleophile attack the chloromethyl group or the ring? In silico models can predict this by comparing the activation energies for both pathways. Steric hindrance at the C2 and C4 positions of the ring by the C3 substituents would likely make the chloromethyl group the more accessible site for many nucleophiles under neutral or basic conditions. Under acidic conditions, ring-opening is expected to be the dominant pathway. nih.gov

Mechanistic Insights: Computational studies provide a granular view of reaction mechanisms that is often inaccessible through experiment alone. For this compound, in silico modeling could confirm whether a potential intramolecular ring-opening initiated by the hydroxyl group proceeds through a concerted or stepwise mechanism, and it could identify the specific nature of the transition states involved. acs.org These insights are invaluable for designing synthetic routes and controlling reaction outcomes.

Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-(Chloromethyl)oxetan-3-ol, providing detailed information about the carbon-hydrogen framework.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would be expected to show distinct signals for the hydroxyl proton, the chloromethyl protons, and the diastereotopic protons of the oxetane (B1205548) ring. The hydroxyl proton would typically appear as a broad singlet, its chemical shift being dependent on concentration and solvent. The protons on the oxetane ring would likely present as complex multiplets due to spin-spin coupling.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. Key expected signals include the quaternary carbon bonded to both the hydroxyl and chloromethyl groups, the two equivalent methylene (B1212753) carbons of the oxetane ring, and the carbon of the chloromethyl group. Data from related compounds, such as 3,3-bis(chloromethyl)oxetane (B146354), can provide reference points for expected chemical shifts. chemicalbook.comchemicalbook.com

2D NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity.

COSY: Would confirm the coupling between the adjacent methylene protons within the oxetane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive, based on analyses of structurally similar compounds like oxetan-3-ol (B104164) and 3,3-bis(chloromethyl)oxetane. chemicalbook.comresearchgate.net

Atom Technique Predicted Chemical Shift (δ, ppm) Notes
-OH¹H NMR2.5 - 4.0Broad singlet, variable
-CH₂Cl¹H NMR~3.8Singlet
Oxetane -CH₂-¹H NMR4.3 - 4.8Two distinct multiplets (diastereotopic)
C-OH/-CH₂Cl (C3)¹³C NMR75 - 85Quaternary carbon
Oxetane -CH₂- (C2, C4)¹³C NMR70 - 80
-CH₂Cl¹³C NMR45 - 55

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise elemental composition of this compound by measuring its mass-to-charge ratio to a very high degree of accuracy. This allows for the unambiguous calculation of the molecular formula, C₄H₇ClO₂.

The technique can also provide structural information through analysis of fragmentation patterns. Common fragmentation pathways for this molecule would likely include the loss of the chloromethyl radical (•CH₂Cl) and the loss of a water molecule (H₂O). A key diagnostic feature in the mass spectrum would be the presence of the M+2 isotope peak, characteristic of chlorine-containing compounds, where the peak corresponding to the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope.

Table 2: HRMS Data for this compound

Parameter Value Source of Information
Molecular FormulaC₄H₇ClO₂Calculated
Monoisotopic Mass (³⁵Cl)122.01346 DaCalculated
Monoisotopic Mass (³⁷Cl)124.01051 DaCalculated
Key FragmentationLoss of •CH₂Cl, H₂O, C₂H₄OInferred from structure

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) offers the most definitive method for determining the three-dimensional molecular structure of a compound in the solid state. nih.govucl.ac.uk To perform this analysis, a suitable single crystal of this compound must first be grown.

The analysis provides precise data on bond lengths, bond angles, and the conformation of the molecule. For this compound, SCXRD would confirm the puckered nature of the four-membered oxetane ring and the tetrahedral geometry around the C3 carbon. Furthermore, it would reveal the packing of molecules within the crystal lattice, elucidating intermolecular interactions such as hydrogen bonding involving the hydroxyl group, which significantly influences the material's physical properties. beilstein-journals.org

Table 3: Illustrative Data Obtainable from SCXRD Analysis This table presents the type of parameters determined by SCXRD and does not represent experimental data for this specific compound.

Parameter Description
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensions (Å)a, b, c dimensions of the crystal lattice
Bond Lengths (Å)Precise distance between bonded atoms (e.g., C-O, C-C, C-Cl)
Bond Angles (°)Angle between three connected atoms (e.g., O-C-C)
Intermolecular InteractionsIdentification of hydrogen bonds, van der Waals forces

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic molecular vibrations. oatext.com

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the region of 3500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. Other key absorptions would include C-H stretching vibrations around 3000-2850 cm⁻¹, the C-O stretching of the oxetane ether linkage, and a distinct absorption in the lower frequency region (800-600 cm⁻¹) corresponding to the C-Cl stretch. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C-C and C-O skeletal vibrations of the oxetane ring often produce strong signals.

Table 4: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
-OHO-H Stretch3500 - 3300Strong, Broad
C-HC-H Stretch3000 - 2850Medium to Strong
C-O (Ether)C-O Stretch1150 - 1050Strong
C-ClC-Cl Stretch800 - 600Medium to Strong

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., GC, HPLC)

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and solvents, thereby enabling both purity assessment and real-time monitoring of its synthesis. beilstein-journals.org

Gas Chromatography (GC): Given its volatility, this compound can be analyzed by GC. This technique is effective for determining the purity of the final product and for tracking the disappearance of reactants during synthesis. A polar capillary column would likely be required to achieve good peak shape for the polar, hydroxyl-containing analyte. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool, particularly if the compound exhibits thermal instability. Reversed-phase HPLC, using a C18 column with a water/acetonitrile or water/methanol mobile phase, would be a standard approach. Since the molecule lacks a strong UV chromophore, detection could be achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).

Table 5: Application of Chromatographic Methods

Technique Primary Application Typical Stationary Phase Typical Detector
Gas Chromatography (GC)Purity assessment, reaction monitoringPolar (e.g., Wax)Flame Ionization (FID)
HPLCPurity assessment, purificationC18 (Reversed-Phase)Refractive Index (RID), ELSD

Future Directions and Emerging Research Avenues for 3 Chloromethyl Oxetan 3 Ol

Paving the Way for Chiral Architectures: Development of Highly Stereoselective and Enantioselective Synthetic Routes

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of synthetic methods that afford enantiomerically pure compounds is of paramount importance. For 3-(chloromethyl)oxetan-3-ol, which possesses a prochiral center at the C3 position, future research will undoubtedly focus on establishing highly stereoselective and enantioselective synthetic routes.

Current synthetic strategies for analogous 3-substituted oxetan-3-ols often result in racemic mixtures, limiting their application in stereospecific contexts. acs.org Emerging research, however, points towards several promising approaches to overcome this limitation. One such avenue is the use of chiral catalysts to induce asymmetry during the formation of the oxetane (B1205548) ring or in subsequent functionalization steps.

For instance, the enantioselective desymmetrization of prochiral 3-substituted oxetanes using chiral phosphoric acids has shown great promise for creating chiral 1,4-benzoxazines with high enantioselectivity. nih.govacs.org This methodology could potentially be adapted for the synthesis of chiral this compound derivatives. Another promising strategy involves the use of chiral auxiliaries , which can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a reaction, and then subsequently removed.

Furthermore, kinetic resolution of racemic this compound or its precursors using enzymatic or chiral chemical catalysts represents another viable strategy. This approach selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate. The development of these stereoselective methods will be crucial for unlocking the full potential of this compound in the synthesis of complex, biologically active molecules.

Table 1: Potential Strategies for Enantioselective Synthesis of this compound

StrategyDescriptionPotential Advantages
Chiral Catalysis Utilization of chiral Lewis acids, Brønsted acids, or organocatalysts to control the stereochemical outcome of the ring-forming reaction.High catalytic efficiency, potential for high enantiomeric excess.
Chiral Auxiliaries Covalent attachment of a chiral molecule to a precursor to guide the stereoselective formation of the oxetane ring.Predictable stereochemical control, well-established methodology.
Kinetic Resolution Selective reaction of one enantiomer of a racemic mixture, allowing for the isolation of the other enantiomer in high purity.Applicable to existing racemic mixtures, can provide access to both enantiomers.
Enzymatic Reactions Use of enzymes, such as lipases or hydrolases, to perform stereoselective transformations on the oxetane precursor.High stereoselectivity, mild reaction conditions, environmentally friendly.

Unleashing Reactivity: Exploration of Novel Catalytic Systems for Efficient Transformations

The inherent ring strain of the oxetane moiety in this compound makes it susceptible to ring-opening reactions, providing a versatile platform for the synthesis of a variety of functionalized acyclic compounds. acs.orgresearchgate.net Future research will focus on the discovery and development of novel catalytic systems that can control the regioselectivity and stereoselectivity of these transformations with high efficiency.

While traditional Lewis and Brønsted acids can catalyze the ring-opening of oxetanes, there is a growing interest in the use of more sophisticated catalytic systems. acs.org For example, frustrated Lewis pairs (FLPs) have recently been shown to catalyze the reductive opening of oxetanes, leading to unexpected and potentially useful reaction pathways. acs.org The application of such systems to this compound could unveil novel synthetic transformations.

Furthermore, transition metal catalysis offers a vast and largely unexplored landscape for the functionalization of oxetanes. Catalysts based on metals like cobalt, palladium, and iridium have been successfully employed in the ring-opening and rearrangement reactions of other oxetane derivatives. nih.gov The development of chiral transition metal complexes could enable enantioselective ring-opening reactions of racemic this compound, providing access to valuable chiral building blocks.

The investigation of photocatalytic systems also presents an exciting frontier. Visible-light-mediated reactions offer a green and sustainable alternative to traditional methods and could be employed to activate the C-Cl bond of the chloromethyl group for various coupling reactions, or to promote novel ring-opening pathways.

Accelerating Discovery: Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of laboratory-scale syntheses to industrial production often faces challenges related to scalability, safety, and reproducibility. Flow chemistry and automated synthesis platforms offer elegant solutions to these issues and are poised to play a significant role in the future of this compound synthesis and its downstream applications.

Flow chemistry , where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers several advantages. These include precise control over reaction parameters such as temperature and pressure, enhanced safety due to the small reaction volumes, and the potential for higher yields and purities. The synthesis of oxetanes, which can involve exothermic or hazardous steps, is particularly well-suited for flow chemistry. The integration of the synthesis of this compound into a flow process would enable its on-demand production in a safe and efficient manner.

Automated synthesis platforms can further accelerate the discovery and optimization of reactions involving this compound. These platforms can perform a large number of experiments in parallel, systematically varying reaction conditions to identify optimal parameters. This high-throughput screening approach can significantly reduce the time and resources required for methods development and can be used to rapidly explore the reactivity of this compound with a diverse range of substrates and catalysts.

Building the Future: Expanded Applications in Advanced Materials Science and Polymer Chemistry

The unique combination of a reactive chloromethyl group and a hydroxyl group, along with the strained oxetane ring, makes this compound a highly attractive monomer for the synthesis of advanced materials and polymers. Future research in this area is expected to focus on harnessing these features to create materials with novel properties and functionalities.

The hydroxyl group can serve as an initiation site for ring-opening polymerization of the oxetane, leading to the formation of polyethers with pendant chloromethyl groups. These pendant groups can then be further functionalized through nucleophilic substitution reactions, allowing for the creation of a wide variety of functional polymers. For example, reaction with azides could lead to energetic polymers, while reaction with thiols could introduce cross-linking capabilities or other desired properties.

The ring-opening polymerization of this compound can also be controlled to produce polymers with specific architectures, such as block copolymers or star polymers. These complex architectures can impart unique self-assembly properties to the resulting materials, making them suitable for applications in nanotechnology and drug delivery.

Furthermore, the incorporation of this compound into existing polymer backbones can be used to modify their properties. For instance, its introduction into polyesters or polyamides could enhance their thermal stability, flame retardancy, or adhesion to various substrates.

Designing from the Ground Up: Computational Design and Discovery of New Oxetane-Containing Molecules

The advent of powerful computational tools has revolutionized the process of drug discovery and materials design. In the context of this compound, computational methods will be instrumental in guiding future research and accelerating the discovery of new molecules with desired properties.

Molecular modeling and quantum mechanical calculations can be used to predict the reactivity and stereoselectivity of reactions involving this compound. These calculations can help researchers to understand the underlying mechanisms of catalytic transformations and to design more efficient and selective catalysts. For example, density functional theory (DFT) can be used to model the transition states of key reaction steps, providing insights into the factors that control the stereochemical outcome.

Virtual screening and in silico design can be employed to identify new drug candidates and materials based on the this compound scaffold. Large virtual libraries of compounds can be screened against biological targets or material property databases to identify promising candidates for further experimental investigation. This approach can significantly reduce the time and cost associated with traditional trial-and-error discovery methods.

The combination of computational design with automated synthesis platforms will create a powerful feedback loop for accelerated discovery. Computationally designed molecules can be rapidly synthesized and tested, and the experimental results can be used to refine the computational models, leading to a continuous cycle of innovation.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(Chloromethyl)oxetan-3-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is commonly synthesized via nucleophilic substitution of oxetan-3-ol derivatives. For example, oxetan-3-one can react with organometallic reagents (e.g., Grignard reagents) to form oxetan-3-ols, followed by chlorination at the methyl position . Optimizing solvent polarity (e.g., THF vs. DCM) and temperature (0–25°C) is critical to minimize side reactions like ring-opening. Catalyst choice (e.g., LiCl for enhanced electrophilicity) also impacts efficiency .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert atmosphere (N₂/Ar) at 2–8°C in amber glass containers to prevent hydrolysis of the chloromethyl group. Use anhydrous solvents during reactions and avoid prolonged exposure to moisture. Personal protective equipment (PPE), including nitrile gloves (1-hour breakthrough time) and safety goggles, is mandatory during handling .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloromethyl protons at δ ~4.5 ppm, oxetane ring protons at δ ~4.0–5.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (C₄H₇ClO₂⁺, exact mass 122.0038).
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 210 nm .

Advanced Research Questions

Q. How does this compound serve as a bioisostere in drug design, and what pharmacokinetic advantages does it offer?

  • Methodological Answer : The oxetane ring mimics carboxylic acid or tert-butyl groups, improving metabolic stability and solubility. For example, replacing a carboxylic acid with this compound in kinase inhibitors reduces plasma protein binding and enhances oral bioavailability. Computational docking (e.g., AutoDock Vina) validates binding affinity retention .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., due to stereochemical variations) require cross-validation via X-ray crystallography or dynamic NMR (DNMR) to assess ring puckering. For mass spectrometry anomalies, isotopic labeling (e.g., ³⁵Cl vs. ³⁷Cl) or tandem MS/MS fragmentation clarifies structural assignments .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for SN2 reactions. Solvent effects are simulated using the Polarizable Continuum Model (PCM). These studies guide catalyst selection (e.g., crown ethers for cation stabilization) .

Q. What are the mechanistic insights into Friedel-Crafts reactions involving this compound?

  • Methodological Answer : Lithium-catalyzed Friedel-Crafts reactions with arenes proceed via a carbocation intermediate stabilized by the oxetane oxygen. In situ monitoring (e.g., FTIR) identifies key intermediates, while kinetic studies reveal rate-limiting steps influenced by electron-donating substituents on the arene .

Q. How can green chemistry principles be applied to synthesize this compound derivatives?

  • Methodological Answer : Replace traditional solvents (DCM) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures. Catalytic systems like Fe³⁺-clay or enzyme-mediated reactions reduce waste. Life-cycle assessment (LCA) tools quantify environmental impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.